molecular formula C18H30O3 B583519 (6E,8Z)-5-oxooctadeca-6,8-dienoic acid CAS No. 1021188-25-9

(6E,8Z)-5-oxooctadeca-6,8-dienoic acid

Cat. No. B583519
M. Wt: 294.435
InChI Key: YVWMHFYOIJMUMN-HSINTONASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” is a type of fatty acid . Its molecular formula is C14H22O3 . The average mass of this compound is 238.323 Da and its monoisotopic mass is 238.156891 Da .


Molecular Structure Analysis

The molecular structure of “(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” consists of 14 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . It has heavy atoms, no rings or aromatic rings, and 10 rotatable bonds .


Physical And Chemical Properties Analysis

“(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” has a Van der Waals molecular volume of 266.57, a topological polar surface area of 54.37, one hydrogen bond donor, and three hydrogen bond acceptors . Its logP value is 3.50, and it has a molar refractivity of 68.92 .

Scientific Research Applications

Activation of the OXE Receptor

(6E,8Z)-5-oxooctadeca-6,8-dienoic acid is significant in the field of immunology and inflammation. It is related to the activation of the oxoeicosanoid (OXE) receptor, a member of the G protein-coupled receptor family. This receptor is activated by certain 5-oxo-dienoic acids, and the activation results in various immune responses like calcium mobilization, CD11b expression, cell migration in neutrophils, and actin polymerization in eosinophils. Among the synthesized analogs, the C18 5-oxo-dienoic acid (5-oxo-18:2) demonstrated substantial potency, nearly equivalent to 5-oxo-ETE, suggesting its potential significance in immune response mechanisms under conditions like essential fatty acid deficiency (Patel et al., 2008).

Role in Skin Inflammation

The compound has implications in dermatology, especially concerning the metabolism of sebaleic acid in human skin. Human neutrophils convert sebaleic acid to 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) among other metabolites. These metabolites, particularly 5-oxo-ODE, have been observed to stimulate calcium mobilization in human neutrophils and act as chemoattractants, indicating a potential role in neutrophil infiltration in inflammatory skin diseases (Cossette et al., 2008).

properties

IUPAC Name

(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMHFYOIJMUMN-HSINTONASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\C=C\C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858268
Record name (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E,8Z)-5-oxooctadeca-6,8-dienoic acid

CAS RN

1021188-25-9
Record name (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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